molecular formula C7H14FNO4S B13536767 tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate

tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate

Cat. No.: B13536767
M. Wt: 227.26 g/mol
InChI Key: MSOZIBCBJCVHQV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(fluorosulfonyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group and a fluorosulfonyl (-SO₂F) substituent on the ethyl chain. The carbamate group (N-O-CO-O-) provides stability and versatility in synthetic chemistry, while the fluorosulfonyl moiety is a strong electron-withdrawing group, enhancing reactivity in nucleophilic substitution and fluorination reactions. This compound is typically utilized in organic synthesis as a reagent for introducing fluorosulfonyl groups or as an intermediate in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C7H14FNO4S

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(2-fluorosulfonylethyl)carbamate

InChI

InChI=1S/C7H14FNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)

InChI Key

MSOZIBCBJCVHQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution Reactions

  • Mechanism : The fluorosulfonyl group undergoes nucleophilic substitution, replacing the fluorine atom with nucleophiles (e.g., amines, hydroxyl groups).

  • Conditions :

    • Base : DABCO or cesium carbonate to deprotonate nucleophiles .

    • Solvent : Dichloromethane (DCM) or acetonitrile (MeCN) .

    • Temperature : Typically performed at room temperature or slightly elevated (70°C for coupling reactions) .

Example : Reaction with primary amines (e.g., 3-(trifluoromethyl)phenylethylamine) under optimized conditions (DCM, DABCO) yields sulfamoyl ureas in high efficiency .

2.2. Coupling Reactions

  • Enzyme Inhibition : The fluorosulfonyl group forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins, enabling irreversible enzyme inhibition .

  • Synthetic Applications :

    • Peptide Coupling : Used in the synthesis of covalent ligands for targets like CCR2 (chemokine receptor 2) via peptide coupling .

    • Polymer Chemistry : Acts as a precursor for functionalized polymers through nucleophilic displacement .

Transformation Reactions

  • Hydrolysis : The fluorosulfonyl group can hydrolyze to form sulfonic acids under acidic or basic conditions .

  • Oxidation : The carbamate group may undergo reduction to form amines, though this is less commonly reported.

  • Mechanistic Insights :

    • Aza-Sulfene Intermediate : Fluorosulfonyl carbamates react with amines via aza-sulfene intermediates, leading to sulfamoyl ureas .

    • Substitution Pathways : Reactions often proceed through zwitterionic intermediates, facilitating carbamate group transfer .

Physical and Chemical Stability

  • Storage : Requires protection from moisture and light due to its reactive fluorosulfonyl group .

  • Handling : Corrosive; use personal protective equipment (PPE) .

Scientific Research Applications

tert-Butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is a chemical compound with applications in chemistry, biology, medicine, and industry. Its versatility stems from the reactivity of the fluorosulfonyl group and the stability provided by the tert-butyl group.

Scientific Research Applications

Chemistry
tert-Butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate serves as a protecting group for amines in organic synthesis. It can be installed and removed under mild conditions, making it useful in multi-step synthesis. A process for producing N-(2-bromoethyl)carbamic acid tert-butyl ester involves reacting 2-bromoethylamine or its salt with a butoxycarbonylating agent .

Biology and Medicine
Due to its stability and reactivity, tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is useful in synthesizing biologically active molecules, including pharmaceuticals. It can protect amine groups in drug molecules during synthesis. For example, it can be used in the development of covalent antagonists of CC chemokine receptor 2 (CCR2), a class A GPCR that has been pursued as a therapeutic target in inflammation .

Industry
In the chemical industry, tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is used to produce various intermediates and fine chemicals. Its stability and ease of handling make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate involves its reactivity with nucleophiles. The fluorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Functional Groups Reactivity/Applications
tert-Butyl N-[2-(fluorosulfonyl)ethyl]carbamate -SO₂F C₇H₁₄FNO₄S Fluorosulfonyl, carbamate Nucleophilic substitution, fluorination reagents
tert-Butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate -SO₂-C≡CH C₁₀H₁₇NO₄S Alkyne sulfonyl, carbamate Click chemistry, bioconjugation
tert-Butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate -CH₂-C₆H₃(F)(NO₂) C₁₂H₁₅FN₂O₄ Nitro, fluoro aryl, carbamate Pharmaceutical intermediates
tert-Butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate -S-C≡CH C₁₀H₁₇NO₂S Thioalkyne, carbamate Thiol-ene reactions, stable intermediates

Key Observations:

Reactivity :

  • The fluorosulfonyl group in the target compound is highly electrophilic, making it reactive toward nucleophiles (e.g., amines, alcohols) and suitable for synthesizing sulfonamides or sulfonic esters .
  • In contrast, the alkyne sulfonyl group () enables click chemistry via azide-alkyne cycloaddition, a hallmark of bioconjugation strategies.
  • The thioalkyne substituent () offers lower reactivity, favoring stability and applications in controlled thiol-ene polymerization .

Stability :

  • Fluorosulfonyl derivatives are hydrolytically sensitive, requiring anhydrous storage, whereas thioether-linked compounds () exhibit greater moisture stability .
  • Nitro-aromatic carbamates () are thermally stable but may pose explosion risks under high-energy conditions .

Applications :

  • The target compound’s fluorosulfonyl group is pivotal in synthesizing fluorinated polymers or agrochemicals.
  • Nitro- and fluoro-aromatic carbamates () are intermediates in drug discovery, leveraging nitro groups for further reduction to amines .
  • Alkyne sulfonyl derivatives () are employed in proteomics and material science due to their click-compatibility .

Biological Activity

Tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamate is a synthetic organic compound notable for its unique molecular structure, which includes a tert-butyl group, a fluorosulfonyl moiety, and a carbamate functional group. This compound has garnered attention in biological research due to its potential as an enzyme inhibitor and its interactions with various biological targets.

  • Molecular Formula : C13H18FNO4S
  • Molecular Weight : 303.35 g/mol
  • Functional Groups : Tert-butyl, fluorosulfonyl, carbamate

The presence of the fluorosulfonyl group enhances the compound's reactivity, allowing it to interact with nucleophilic sites on proteins and enzymes, which is critical for its biological activity .

The mechanism of action for tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamate primarily involves the formation of covalent bonds with nucleophilic residues on target proteins. This interaction can lead to inhibition or modulation of enzymatic activity. Specifically, the fluorosulfonyl group can react with thiol groups in cysteine residues, resulting in irreversible inhibition of enzyme function .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes through covalent modification. For instance, studies have demonstrated its effectiveness against certain G-protein-coupled receptors (GPCRs), where it binds irreversibly and modulates receptor activity .
  • Therapeutic Applications : Due to its ability to inhibit specific enzymes, tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamate is being explored for potential therapeutic applications in treating diseases related to enzyme dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological effects of tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamate:

  • Inhibition of CCR2 : A study highlighted its role as a covalent antagonist of the CC chemokine receptor 2 (CCR2). The compound demonstrated persistent inhibition of receptor activity even after extensive washing steps, indicating a strong binding affinity .
  • Enzyme-Catalyzed Reactions : In biological research settings, this compound serves as a model substrate for studying enzyme-catalyzed reactions involving carbamates. Its hydrolysis leads to the release of active amines that can interact with various molecular targets .
  • Pharmacological Evaluation : In pharmacological assays, tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamate has shown promising results in reducing GTPγS binding to membranes expressing CCR2, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamate compared to other similar compounds:

Compound NameMechanism of ActionBiological TargetKey Findings
tert-butyl N-[2-(fluorosulfonyl)ethyl]carbamateCovalent modificationCCR2Persistent inhibition post-washout
Other fluorosulfonyl carbamatesVaries (non-covalent or reversible)Various receptorsLess effective than tert-butyl variant
Tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]}carbamateSimilar covalent interactionsEnzymesEffective against multiple enzymes

Q & A

Q. What catalytic systems enhance its utility in cross-coupling reactions?

  • Methodology : Pd(PPh₃)₄ or XPhos/Pd(OAc)₂ catalyzes Suzuki couplings with boronic acids. For fluorosulfonyl stability, use low Pd loading (1 mol%) and inert atmospheres. Yields >80% are achievable with electron-deficient aryl partners .

Stability and Storage

Q. What are the optimal storage conditions to prevent decomposition?

  • Methodology : Store at –20°C under argon in amber vials. Avoid moisture (use desiccants) and acidic vapors. Shelf life exceeds 6 months if purity >95% (validated via HPLC) .

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